molecular formula C10H12O B1347116 2-Allylanisole CAS No. 3698-28-0

2-Allylanisole

Cat. No.: B1347116
CAS No.: 3698-28-0
M. Wt: 148.2 g/mol
InChI Key: BCINBJDCXBFCDT-UHFFFAOYSA-N
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Description

2-Allylanisole, also known as 1-Allyl-2-methoxybenzene, is an organic compound with the molecular formula C10H12O. It is a phenylpropene, a type of organic compound that consists of a benzene ring substituted with a methoxy group and an allyl group. This compound is found naturally in the essential oils of various plants, including anise and fennel .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allylanisole can be synthesized through several methods. One common method involves the reaction of p-anisole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic isomerization of anethole. This process involves the use of a catalyst, such as a rhodium complex, in an aqueous microemulsion system. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Allylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Allylanisole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Allylanisole is similar to other phenylpropenes such as estragole and anethole:

    Anethole: An isomer of this compound, it is used in the production of perfumes and as a flavoring agent.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

1-methoxy-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCINBJDCXBFCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190468
Record name Benzene, 1-methoxy-2-(2-propenyl)-
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3698-28-0
Record name Benzene, 1-methoxy-2-(2-propenyl)-
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Record name 3698-28-0
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Record name Benzene, 1-methoxy-2-(2-propenyl)-
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Record name 2-Allylanisole
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Synthesis routes and methods

Procedure details

Under protective gas, 63 mg of magnesium turnings, 126 mg of anhydrous lithium chloride, 4 ml of dry tetrahydrofuran and 2.4 mmol of 2-bromoanisole were reacted at room temperature to give the Grignard compound. Then the dark-colored solution formed was cooled to 0° C. and a solution of 35.3 mg of iron(III) acetylacetonate (5 mol %) in 2 ml of dry tetrahydrofuran was added and the mixture was stirred for five minutes. Then 2 mmol of allyl acetate were added dropwise and the reaction mixture was stirred for 2 h. For workup, hydrolysis was effected with 5 ml of saturated sodium hydrogencarbonate solution and the mixture was extracted three times with 10 ml each time of ethyl acetate. The combined organic phases were dried over magnesium sulfate, concentrated and purified by column chromatography on silica gel (eluent: cyclohexane-ethyl acetate). 95% of theory of 2-allylanisole was isolated.
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
35.3 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2-allylanisole in polymer chemistry?

A1: this compound serves as a valuable functional monomer in the synthesis of poly(1,4-ketone) terpolymers. [] These polymers are formed through a palladium-catalyzed alternating copolymerization reaction involving this compound, carbon monoxide, and an apolar alkene. The incorporation of this compound introduces pendant hydroxy groups into the polymer structure, influencing the material's properties. Depending on the chosen alkene and the concentration of this compound, the resulting terpolymers can exhibit varying degrees of crystallinity and glass transition temperatures. [] This tunability makes these functional polymers promising for various applications requiring controlled thermal and physical properties.

Q2: Are there any studies on the reaction mechanisms involving this compound as a substrate?

A3: Yes, research indicates that this compound can be used as a starting material for synthesizing substituted propenylarenes. [] Under phase-transfer catalysis conditions, this compound can react with arylalkanenitrile carbanions through a nucleophilic addition pathway. [] This reaction leads to the formation of 4-aryl-2-phenylbutyronitriles. [] This study highlights the potential of this compound as a building block in organic synthesis.

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